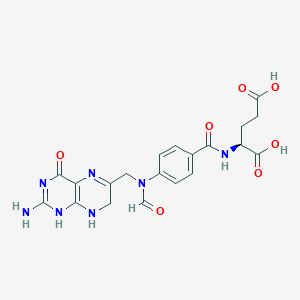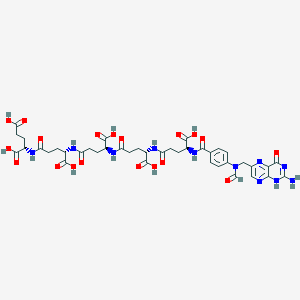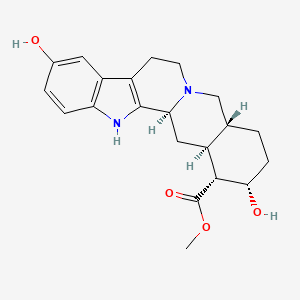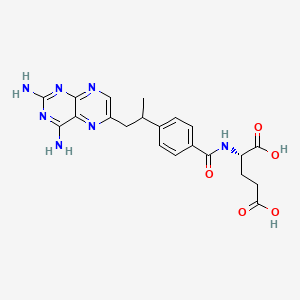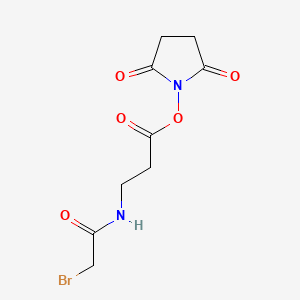
3-(2-Bromacetamido)propansäure-(2,5-Dioxopyrrolidin-1-yl)ester
Übersicht
Beschreibung
“2,5-Dioxopyrrolidin-1-yl 3-(2-bromoacetamido)propanoate” is a chemical compound with the molecular formula C9H11BrN2O5 and a molecular weight of 307.10 . It is also known as "3-(2-Bromoacetamido)propanoic acid NHS ester" .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolidine ring (a five-membered ring with one nitrogen atom), an ester group, a bromoacetamido group, and a propanoate group .Chemical Reactions Analysis
The compound is a heterobifunctional cross-linking reagent. It allows bromoacetylation of primary amine groups followed by coupling to sulfhydryl-containing compounds . The initial reaction couples via ester to primary amine by amide bond formation in the pH range 6.5-8.5. The second reaction results in thioether bonding in pH range 7.0-8.0 .Physical And Chemical Properties Analysis
The compound is stored in an inert atmosphere and under -20°C . The boiling point is not specified .Wissenschaftliche Forschungsanwendungen
Antiepileptische Forschung
Diese Verbindung wurde bei der Entwicklung neuer Antiepileptika eingesetzt. Eine Studie ergab, dass hybride Pyrrolidin-2,5-dion-Derivate, zu denen diese Verbindung gehört, potente antiepileptische Eigenschaften besitzen . Die stärkste antiepileptische Aktivität wurde für eine bestimmte Verbindung nachgewiesen, die eine hohe metabolische Stabilität an menschlichen Lebermikrosomen, eine vernachlässigbare Hepatotoxizität und eine relativ schwache Hemmung der CYP3A4-, CYP2D6- und CYP2C9-Isoformen des Cytochrom P450 aufwies .
Schmerzlinderung
Die Verbindung hat sich bei der Schmerzbehandlung als vielversprechend erwiesen. Sie erwies sich als wirksam im Formalin-Test für tonischen Schmerz, im Capsaicin-induzierten Schmerzmodell und im Oxaliplatin (OXPT)-induzierten neuropathischen Schmerzmodell bei Mäusen .
Neurologische Erkrankungen
Die Verbindung wird auf ihr Potenzial zur Behandlung neurologischer Erkrankungen untersucht. Epilepsie, eine der häufigsten und belastendsten neurologischen Erkrankungen, könnte möglicherweise mit Therapeutika behandelt werden, die aus dieser Verbindung entwickelt wurden .
Arzneimittelentwicklung
Die Verbindung wird bei der Entwicklung neuer Medikamente eingesetzt. Sie hat ein vielversprechendes In-vivo-Aktivitätsprofil und arzneimittelähnliche Eigenschaften gezeigt, was sie zu einem interessanten Kandidaten für die weitere präklinische Entwicklung macht .
Protein-Protein-Interaktionsstudien
Die Verbindung wird zur Aufklärung von Protein-Protein-Interaktionen (PPIs) verwendet. Sie liefert ergänzende Daten zu thiolreaktiven und saurer Rest-Zielreagenzien und ist nützlich bei der Untersuchung von Proteinen, die als Komplexe funktionieren .
Quantifizierung der strukturellen Dynamik
Die Verbindung wird zur Quantifizierung der strukturellen Dynamik verwendet. Sie hilft, die Veränderungen in der Struktur von Proteinen und ihren Komplexen im Laufe der Zeit zu verstehen .
Targeting von „undruggable“ Protein-Targets
Die Verbindung wird bei der Suche nach der gezielten Ansteuerung von „undruggable“ Protein-Targets eingesetzt. Dies sind Proteine, die mit herkömmlichen niedermolekularen Arzneimitteln nur schwer zu erreichen sind .
Synthese von Hybridverbindungen
Die Verbindung wird bei der Synthese neuer Hybridverbindungen mit Pyrrolidin-2,5-dion- und Thiophenringen in der Struktur verwendet. Diese neuen Verbindungen werden auf ihr Potenzial als Antiepileptika und Antinozizeptiva untersucht .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 2,5-Dioxopyrrolidin-1-yl 3-(2-bromoacetamido)propanoate are primary amine groups . These groups are found in various biological molecules, including proteins and peptides, and play a crucial role in numerous biological processes.
Mode of Action
This compound is a heterobifunctional cross-linking reagent . It allows bromoacetylation of primary amine groups, followed by coupling to sulfhydryl-containing compounds . The initial reaction couples via ester to primary amine by amide bond formation in the pH range 6.5-8.5 . The second reaction results in thioether bonding in pH range 7.0-8.0 .
Action Environment
The action of 2,5-Dioxopyrrolidin-1-yl 3-(2-bromoacetamido)propanoate is influenced by environmental factors such as pH and temperature . The compound’s reactivity with primary amine groups occurs within a specific pH range , and its storage conditions suggest sensitivity to temperature . These factors could influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(2-bromoacetyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O5/c10-5-6(13)11-4-3-9(16)17-12-7(14)1-2-8(12)15/h1-5H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGMMKWFUXPMTRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403560 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-(bromoacetyl)-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57159-62-3 | |
| Record name | 2,5-Dioxopyrrolidin-1-yl N-(bromoacetyl)-beta-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Succinimidyl 3-(bromoacetamido)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

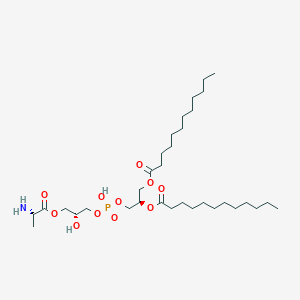
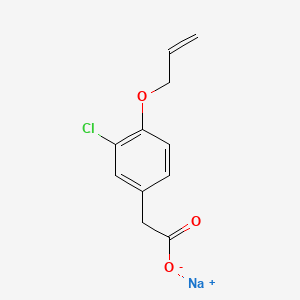
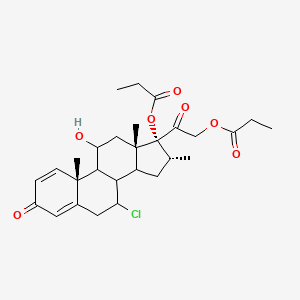
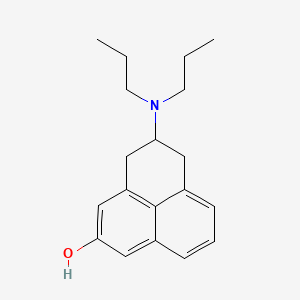

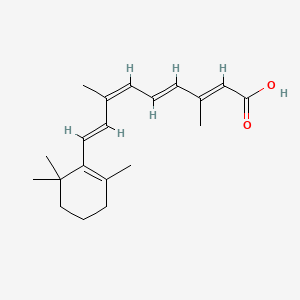
![L-Glutamic acid,4-diamino-6-pteridinyl)ethyl]benzoyl]-](/img/structure/B1664510.png)
